molecular formula C19H18N2OS2 B11651176 8-Allyl-9-ethylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one

8-Allyl-9-ethylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one

Cat. No.: B11651176
M. Wt: 354.5 g/mol
InChI Key: DVLUXZMYHIBGQY-UHFFFAOYSA-N
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Description

8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphtho-thieno-pyrimidine core, which is further functionalized with allyl and ethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bonds or the thienopyrimidine core.

    Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug discovery.

    Medicine: It has shown promise in preclinical studies for its anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ALLYL-9-(ETHYLSULFANYL)-5,8-DIHYDRONAPHTHO[2’,1’:4,5]THIENO[2,3-D]PYRIMIDIN-7(6H)-ONE is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the allyl and ethylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

14-ethylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C19H18N2OS2/c1-3-11-21-18(22)15-14-10-9-12-7-5-6-8-13(12)16(14)24-17(15)20-19(21)23-4-2/h3,5-8H,1,4,9-11H2,2H3

InChI Key

DVLUXZMYHIBGQY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C

Origin of Product

United States

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